1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
Description
1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a piperidine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a hydroxyl group at the 4-position of the piperidine ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific research areas .
Properties
IUPAC Name |
1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c14-12-2-1-9(7-11(12)13(15,16)17)8-18-5-3-10(19)4-6-18/h1-2,7,10,19H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKXNJDLMKKICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the 4-chloro-3-(trifluoromethyl)phenyl group: This step often involves a nucleophilic substitution reaction where the piperidine ring is reacted with a 4-chloro-3-(trifluoromethyl)benzyl halide under suitable conditions.
Hydroxylation at the 4-position:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts like palladium for coupling reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential analgesic properties.
Biological Research: The compound is used as a tool to study the interactions of piperidine derivatives with various biological targets, including receptors and enzymes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of 1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors and modulates their activity, leading to analgesic effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve both central and peripheral mechanisms of pain relief .
Comparison with Similar Compounds
1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol can be compared with other similar compounds, such as:
Fentanyl: A potent opioid analgesic with a similar piperidine structure but different substituents.
Meperidine: Another opioid analgesic with a phenylpiperidine structure.
Piminodine: A piperidine derivative with analgesic properties.
4-Anilidopiperidine: A class of compounds that includes fentanyl and its analogs.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
